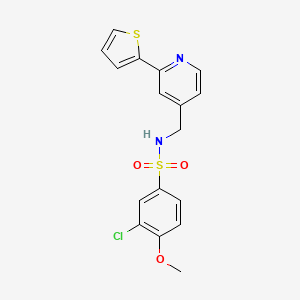

3-氯-4-甲氧基-N-((2-(噻吩-2-基)吡啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

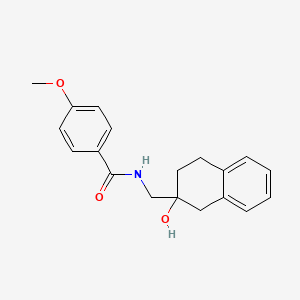

The compound 3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including inhibition of carbonic anhydrases (CAs). These enzymes are involved in various physiological processes and are targets for the treatment of diseases such as glaucoma, epilepsy, and cancer. The presence of a chloro and methoxy group on the benzene ring, along with a thiophene-pyridine moiety, suggests that this compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multiple steps, including chlorination, ammonolysis, and condensation reactions. For instance, the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide was achieved using a similar raw material, 4-hydroxy-3-pyridinesulfuric acid, and involved process improvements that led to a total yield of 75% . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, starting with appropriate substituted benzaldehydes and hydrazinobenzenesulfonamide or a related intermediate.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be characterized using various spectroscopic techniques, including MS, IR, 1H NMR, 13C NMR, and UV–Visible spectroscopy. For example, the crystal structure of a related compound, 4-(2-Hydroxy-3-Methoxybenzylideneamino)-N-(5-Methylisoxazol-3-yl) Benzenesulfonamide, was determined, revealing that it exists predominantly in the enol-imine tautomeric form in both solid state and solution . This suggests that the compound of interest may also exhibit tautomerism, which could influence its biological activity and physical properties.

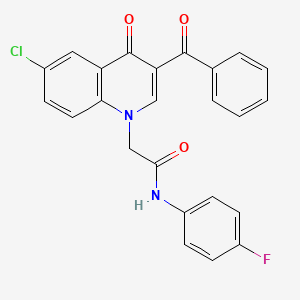

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including interactions with enzymes such as carbonic anhydrases. The presence of substituents on the benzene ring can significantly affect the binding affinity and selectivity of these compounds towards different CA isozymes. For example, chlorinated pyrrolidinone-bearing benzenesulfonamides showed low nanomolar affinity against cancer-related CA IX, and the meta-chloro group increased affinity to all CAs compared to nonchlorinated compounds . This indicates that the chloro group in the compound of interest may enhance its inhibitory activity against CAs.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and crystalline structure. Schiff bases derived from benzenesulfonamides, for instance, have been shown to exhibit photochromic and thermochromic characteristics due to tautomerism . The compound , with its specific substituents, is likely to have unique physical and chemical properties that could be explored for potential applications in pharmaceuticals or materials science.

科学研究应用

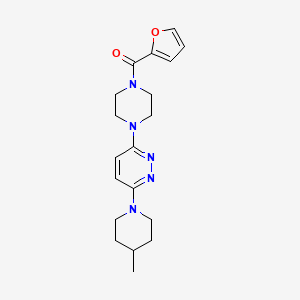

光动力疗法应用

光动力疗法 (PDT) 是一种使用光敏剂和光来杀死癌细胞的治疗方法。与本化合物相似的,用苯磺酰胺衍生物基团取代的新型锌酞菁化合物因其高单线态氧量子产率而显示出巨大的前景。这些特性使它们适合作为 II 型光敏剂,这对于癌症治疗中的有效 PDT 至关重要。该特定化合物显示出优异的荧光特性、适当的光降解量子产率和高单线态氧量子产率,使其成为 PDT 应用的杰出候选物 (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020)。

光物理和光化学性质

用新型苯磺酰胺衍生物取代基合成的锌(II)酞菁及其表征揭示了该化合物的な光物理和光化学性质。这些研究提供了有关该化合物吸收和发射特性的宝贵信息,这对于各种应用至关重要,包括光催化活性以及作为光动力疗法中的潜在光敏剂。苯磺酰胺衍生物作为取代基的存在显着影响这些性质,为针对特定科学应用定制化合物提供了途径 (Gülen Atiye Öncül, Ö. Öztürk, & M. Pişkin, 2021)。

作为碳酸酐酶抑制剂的潜力

碳酸酐酶是在人体的许多过程中起作用的酶,包括调节 pH 值和二氧化碳转运。与目标化合物相似的氯化苯磺酰胺衍生物已被合成并研究了其对人碳酸酐酶同工型的抑制活性。此类化合物表现出有希望的亲和力和选择性,使其成为针对碳酸酐酶活性受累疾病的治疗应用的潜在候选物。新型的基于吡咯烷酮的氯化苯磺酰胺衍生物对与癌症相关的碳酸酐酶 IX 显示出低纳摩尔亲和力,表明有可能进一步开发为抑制剂 (Benas Balandis 等,2020)。

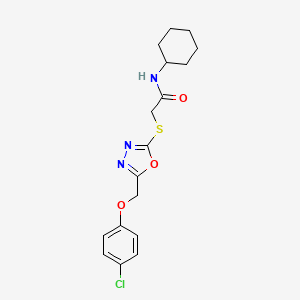

未来方向

Thiophene and its derivatives, including this compound, have shown potential in various fields of research and industry . They have been proven to be effective drugs in the present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

作用机制

Target of Action

Sulfonamide-based compounds are generally known to inhibit enzymes that play crucial roles in various biochemical pathways .

Mode of Action

Sulfonamide-based compounds typically act by mimicking the natural substrate of an enzyme, thereby inhibiting its function . The negative charges around the O4 and O5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack .

Biochemical Pathways

Sulfonamide-based compounds are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamides generally result in the inhibition of bacterial growth by interfering with their ability to synthesize folic acid .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of sulfonamide-based compounds .

属性

IUPAC Name |

3-chloro-4-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-13(10-14(16)18)25(21,22)20-11-12-6-7-19-15(9-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMSKQRXQKXQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2510670.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![5-((2,4-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2510679.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)